molecular formula C11H22N2O2 B1523796 tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate CAS No. 802983-66-0

tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Cat. No. B1523796
M. Wt: 214.3 g/mol
InChI Key: ICTZUPNLSITARI-UHFFFAOYSA-N
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Description

“tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate” is a chemical compound that belongs to the class of carbamate compounds . It is a derivative of pyrrolidine and is commonly used as a reagent in organic synthesis . The compound has a molecular weight of 214.31 .


Synthesis Analysis

While specific synthesis methods for “tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate” were not found in the search results, tert-butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The InChI code for “tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate” is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.31 . The InChI key is ICTZUPNLSITARI-SECBINFHSA-N .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Control of Lithiation of Pyridine Derivatives

    Lithiation of derivatives like tert-butyl N-(pyridin-3-ylmethyl)carbamate occurs at both the nitrogen and ring at the 4-position. This process is significant for creating substituted derivatives with high yields, demonstrating the chemical's role in specific lithiation reactions (Smith et al., 2013).

  • Synthesis of N-Substituted Pyrrolidin-3-ylmethanamine

    tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate is used in the synthesis of drug intermediates from itaconic acid ester. This method is noted for its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).

  • Synthesis and Structural Analysis of Various Compounds

    The compound is used as a structural component in various synthetic processes, leading to the formation of diverse and complex molecules with potential applications in pharmaceuticals and materials science. For example, it's used in the synthesis of compounds with antiinflammatory activities (Ikuta et al., 1987).

Chemical Structure and Properties

  • Crystal Structure Analysis

    The compound serves as a critical component in the formation of crystals with specific properties. It's involved in the synthesis of crystals that feature unique hydrogen bonding patterns and molecular orientations, offering insights into the design and development of new crystalline materials (Baillargeon et al., 2014).

  • Study of Molecular Interactions

    Research into tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate provides valuable information on molecular interactions, such as hydrogen bonding. This knowledge is crucial for understanding and predicting the behavior of molecules in various chemical and biological contexts (Das et al., 2016).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTZUPNLSITARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679097
Record name tert-Butyl methyl[(pyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate

CAS RN

802983-66-0
Record name 1,1-Dimethylethyl N-methyl-N-(3-pyrrolidinylmethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802983-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl methyl[(pyrrolidin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JL Delgado, SRC Lentz, CA Kulkarni… - European journal of …, 2019 - Elsevier
Fluoroquinolones substituted with N-1 biphenyl and napthyl groups were discovered to act as catalytically inhibitors of human topoisomerases I and II, and to possess anti-proliferative …
Number of citations: 12 www.sciencedirect.com

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